tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate
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Overview
Description
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H18N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Hydroxycarbamation of Cyclobutylamine: : This involves reacting cyclobutylamine with hydroxycarbamic acid under controlled conditions to form the desired compound.
Tert-Butylation: : The hydroxycarbamoyl group can be further modified by tert-butylation to enhance its stability and reactivity.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale chemical reactions involving:
Catalysts: : Specific catalysts are used to facilitate the reaction and improve yield.
Temperature and Pressure Control: : The reaction conditions, including temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: : Various oxidized derivatives of the compound.
Reduced Derivatives: : Reduced forms of the compound with different functional groups.
Substituted Derivatives: : Compounds with new functional groups introduced through substitution reactions.
Scientific Research Applications
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in various medical applications.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: : The compound may inhibit certain enzymes, leading to its biological effects.
Receptor Binding: : It may bind to specific receptors, triggering downstream signaling pathways.
Pathway Modulation: : The compound can modulate various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Tert-Butyl n-[3-(hydroxycarbamoyl)cyclobutyl]carbamate: can be compared with other similar compounds, such as:
Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
N-Boc-hydroxylamine
Tert-butyl N-(3-hydroxy-1-methyl-cyclobutyl)carbamate
This compound .
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxycarbamoyl)cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-7-4-6(5-7)8(13)12-15/h6-7,15H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZBOLMGOABJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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